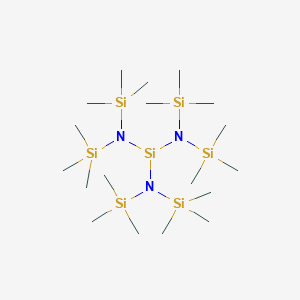
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H6Cl2N4O2. Its structure consists of a benzene ring substituted with azido, dichloro, dimethyl, and nitro groups . The compound’s pale yellow appearance reflects its aromatic nature, which arises from the delocalization of pi electrons across the benzene ring.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. Specifically, it can be prepared by introducing the azido group (N3) onto a dichlorobenzene precursor. The following steps outline a typical synthetic route:
Bromination: Start with 1,2-dichloro-4-nitrobenzene (a related compound) and brominate it using bromine as the electrophile. This forms the intermediate 1-bromo-2,5-dichloro-3,6-dimethyl-4-nitrobenzene.
Azidation: React the brominated intermediate with sodium azide (NaN) to replace the bromine with an azido group, yielding this compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene undergoes various reactions due to its functional groups:
Electrophilic Aromatic Substitution: The azido group allows for further substitution reactions. Common reagents include halogens, nitric acid, and sulfuric acid.
Reduction: The nitro group can be reduced to an amino group (NH).
Substitution: The dichloro groups can be replaced by other functional groups.
Major products formed from these reactions include derivatives with different substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene finds applications in:
Chemical Research: As a precursor for synthesizing other compounds.
Biological Studies: It can be used as a probe or labeling agent.
Medicine: Its derivatives may have pharmacological properties.
Industry: For manufacturing specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is unique due to its combination of functional groups. Similar compounds include other nitrobenzenes, but their specific substitutions differ .
Eigenschaften
CAS-Nummer |
120455-49-4 |
|---|---|
Molekularformel |
C8H6Cl2N4O2 |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
1-azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-3-6(10)8(14(15)16)4(2)5(9)7(3)12-13-11/h1-2H3 |
InChI-Schlüssel |
BXWTXSHFOPSALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)



![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)


![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)



![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
